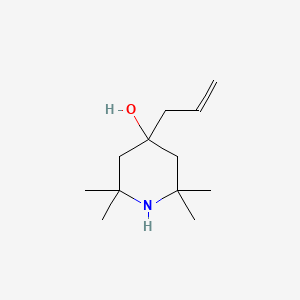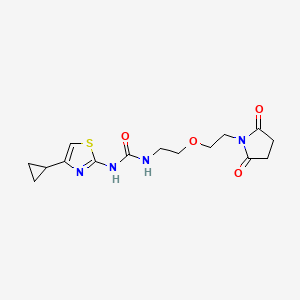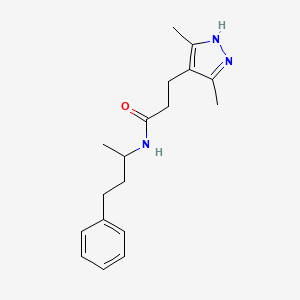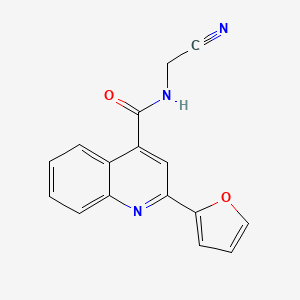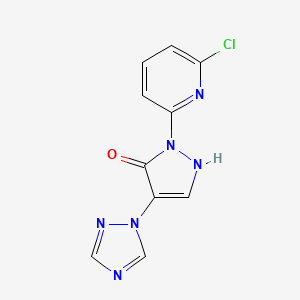
1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol" represents a class of pyrazole derivatives, which have garnered interest for their diverse biological activities and chemical properties. Research in this area aims to explore the synthesis, structural characterization, and potential applications of such compounds in various fields excluding drug use, dosage, and side effects.
Synthesis Analysis
The synthesis of pyrazole derivatives involves cyclization reactions starting from various precursors. For instance, derivatives have been synthesized via reactions from 2,6-dichloro-4-methylnicotinonitrile, leading to compounds existing as 3-hydroxy tautomers and analyzed through X-ray diffraction (Wu et al., 2012). Another study detailed the synthesis of novel pyrazole compounds, including 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its 5-acetoxy analogs, characterized by NMR, IR spectroscopy, and HRMS analyses (Shen et al., 2012).
Molecular Structure Analysis
Molecular structure studies often involve X-ray diffraction and computational methods like density-functional-theory (DFT) calculations. The crystal structure of pyrazole derivatives, such as those synthesized by Shen et al. (2012), was analyzed, providing insights into their geometric and electronic structures, aiding in understanding their chemical reactivity and properties.
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including cyclization, diazotization, and reactions with active halogen-containing compounds to form diverse heterocyclic compounds. These reactions not only expand the chemical space of pyrazole derivatives but also enhance their potential for various applications. For example, the study by Attaby et al. (2006) illustrated the synthesis of heterocyclic compounds via diazotization and coupling reactions, elucidated by IR, NMR, and mass spectra analyses.
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting points, elemental composition, and solubility, are crucial for their practical applications. These properties are typically determined through standard analytical techniques, including capillary method for melting points and elemental analysis for composition, as demonstrated in research on the synthesis and properties of triazoles and tetrazoles (Hulina & Kaplaushenko, 2017).
Wissenschaftliche Forschungsanwendungen
Self-Assembly of Polynuclear Complexes
The compound "1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol" falls into the broader category of pyridylazoles, which are known for their ability to self-assemble into polynuclear clusters with highly symmetric architectures. Such self-assembly is facilitated by the "maximum site occupancy" principle leading to structures like tetrahedrons, trigonal prisms, and cubes, showcasing the compound's potential in the design of coordination compounds with unique structural features (Gusev, Shulgin, & Kiskin, 2019).
Heterocyclic Chemistry and Complex Formation
Compounds within the pyridylazole class, including the specific chemical , demonstrate vast potential in the realm of heterocyclic chemistry, particularly in forming complex compounds with notable properties such as spectroscopic characteristics, magnetic properties, and biological as well as electrochemical activity. This diversity underscores the compound's versatility in various branches of chemistry and its capacity to fill research gaps in understanding analogs and derivatives (Boča, Jameson, & Linert, 2011).
Novel Triazole Derivatives Development
The broader family of triazole derivatives, to which "1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol" belongs, has been the focus of extensive research due to their wide range of biological activities. This research has led to the development of new drugs and synthesis methods, demonstrating the compound's relevance in pharmaceutical innovation and highlighting ongoing efforts to develop more efficient, green chemistry approaches for these derivatives (Ferreira et al., 2013).
Pyrimidine-Based Optical Sensors
Pyridylazoles, by extension, contribute significantly to the development of pyrimidine derivatives used as optical sensors. Their ability to form coordination and hydrogen bonds makes them suitable for sensing applications, demonstrating the compound's potential beyond pharmaceuticals to include technological applications in sensing and detection (Jindal & Kaur, 2021).
Cytochrome P450 Isoform Inhibition
While directly not mentioned, compounds related to "1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol" have implications in the study of Cytochrome P450 isoform inhibition, indicating potential applications in drug metabolism and pharmacokinetics research. Such studies could aid in predicting drug-drug interactions and optimizing drug design (Khojasteh et al., 2011).
Eigenschaften
IUPAC Name |
2-(6-chloropyridin-2-yl)-4-(1,2,4-triazol-1-yl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN6O/c11-8-2-1-3-9(15-8)17-10(18)7(4-13-17)16-6-12-5-14-16/h1-6,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGQCKPZNZJBJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)N2C(=O)C(=CN2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

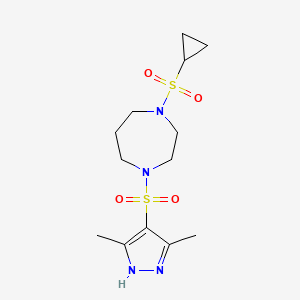
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide](/img/structure/B2497495.png)
![N-isopentyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2497496.png)
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2497497.png)
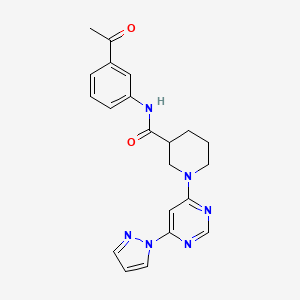
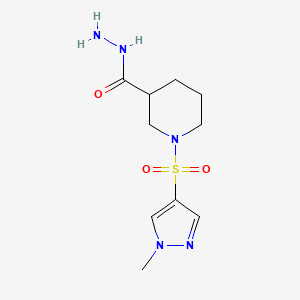

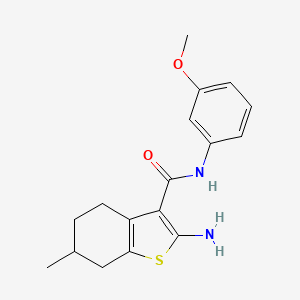
![N1-(3-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2497504.png)
